molecular formula C6H7NO2 B084378 Allyl cyanoacetate CAS No. 13361-32-5

Allyl cyanoacetate

Cat. No.: B084378
CAS No.: 13361-32-5
M. Wt: 125.13 g/mol
InChI Key: WXKCRCGKCOKJEF-UHFFFAOYSA-N
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Description

Allyl cyanoacetate: is an organic compound with the molecular formula C₆H₇NO₂ cyanoacetic acid allyl ester . This compound is characterized by the presence of both an allyl group and a cyanoacetate group, making it a versatile intermediate in organic synthesis. It is commonly used in the preparation of various pharmaceuticals, agrochemicals, and fine chemicals.

Scientific Research Applications

Chemistry: Allyl cyanoacetate is used as a building block in organic synthesis. It is employed in the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used as a precursor for the synthesis of bioactive molecules. It is also studied for its potential antimicrobial and anticancer properties.

Medicine: The compound is used in the synthesis of various pharmaceutical intermediates. It is also investigated for its potential therapeutic applications, including its role as an enzyme inhibitor.

Industry: this compound is used in the production of fine chemicals and specialty chemicals. It is also employed in the manufacture of adhesives, coatings, and polymers.

Mechanism of Action

Target of Action

Allyl cyanoacetate is primarily used as a reagent in organic synthesis . It is involved in the formation of biologically active compounds through the process of cyanoacetylation . The primary targets of this compound are various substituted aryl or heteryl amines .

Mode of Action

This compound interacts with its targets (amines) through a process known as cyanoacetylation . This process involves the treatment of amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . In another reaction, this compound can undergo an Ir-catalyzed double allylic alkylation reaction with electrophilic π-allyl-Ir species, producing various pseudo-C2-symmetrical cyanoacetate derivatives .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the synthesis of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . The diverse biological activities reported for many derivatives of cyanoacetamide have also drawn the attention of biochemists .

Result of Action

The result of this compound’s action is the formation of various biologically active compounds, including a variety of heterocyclic compounds . These compounds can have diverse biological activities, which can be beneficial in the field of medicinal chemistry .

Action Environment

The action of this compound can be influenced by various environmental factors, including the reaction conditions (such as temperature and solvent) and the nature of the amines it interacts with . These factors can affect the yield and stereocontrol of the resulting compounds .

Safety and Hazards

Allyl cyanoacetate is toxic if swallowed and harmful in contact with skin. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Future Directions

Research is ongoing in the field of cyanoacrylate adhesives, including Allyl cyanoacetate. Recent achievements include advances in the synthesis of monomeric cyanoacrylates, which are the basis of fast-curing cyanoacrylate adhesives widely used in various fields of engineering and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Esterification Reaction: Allyl cyanoacetate can be synthesized through the esterification of cyanoacetic acid with allyl alcohol. This reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester.

    Knoevenagel Condensation: Another method involves the Knoevenagel condensation of malonic acid derivatives with allyl cyanide in the presence of a base such as piperidine or pyridine. This reaction proceeds under mild conditions and yields this compound as the primary product.

Industrial Production Methods: Industrial production of this compound often involves the esterification route due to its simplicity and high yield. The process is typically carried out in large reactors with continuous monitoring of temperature and pH to ensure optimal reaction conditions. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Allyl cyanoacetate can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of substituted cyanoacetates with various functional groups.

Comparison with Similar Compounds

    Ethyl cyanoacetate: Similar to allyl cyanoacetate but with an ethyl group instead of an allyl group. It is used in similar applications but has different reactivity due to the absence of the allyl group.

    Methyl cyanoacetate: Contains a methyl group instead of an allyl group. It is also used in organic synthesis but has different physical and chemical properties.

    Benzyl cyanoacetate: Contains a benzyl group, making it more hydrophobic and less reactive compared to this compound.

Uniqueness: this compound is unique due to the presence of the allyl group, which imparts distinct reactivity and allows for the formation of various substituted products. Its versatility in both nucleophilic and electrophilic reactions makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

prop-2-enyl 2-cyanoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-2-5-9-6(8)3-4-7/h2H,1,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXKCRCGKCOKJEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1065425
Record name Allyl cyanoacetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13361-32-5
Record name 2-Propen-1-yl 2-cyanoacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13361-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Allyl cyanoacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013361325
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, 2-cyano-, 2-propen-1-yl ester
Source EPA Chemicals under the TSCA
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Record name Allyl cyanoacetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Allyl cyanoacetate
Source European Chemicals Agency (ECHA)
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Record name ALLYL CYANOACETATE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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